(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone
Overview
Description
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone is a chemical compound with a complex structure that includes an isoxazole ring and a piperidine ring
Mechanism of Action
Target of Action
The primary target of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone is BRD4 , a protein that plays a crucial role in cancer therapy . This compound has demonstrated significant inhibitory activity against BRD4 .
Mode of Action
This compound interacts with BRD4, exhibiting robust inhibitory activity at sub-micromolar concentrations . The compound’s interaction with BRD4 results in significant changes in the target, leading to its inhibition .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation .
Result of Action
The result of the action of this compound is the arrest of the cell cycle at the G1 phase in MCF-7 cells . This leads to significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the isoxazole ring followed by the introduction of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Scientific Research Applications
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone: shares structural similarities with other isoxazole and piperidine derivatives.
Isoxazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Piperidine derivatives: Widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)11(15)13-5-3-4-9(14)6-13/h9,14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQZQCRPAJWDHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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